molecular formula C11H8F3NO B13721154 2-[3-(Trifluoromethoxy)phenyl]pyrrole

2-[3-(Trifluoromethoxy)phenyl]pyrrole

Cat. No.: B13721154
M. Wt: 227.18 g/mol
InChI Key: HVVWJYWNHHDHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethoxy)phenyl]pyrrole is a high-value chemical building block designed for advanced research and development, particularly in the fields of medicinal chemistry and materials science. This compound features a pyrrole heterocycle, a privileged scaffold in drug discovery, linked to a 3-(trifluoromethoxy)phenyl group. The pyrrole ring is a five-membered aromatic heterocycle known for its presence in many natural products and FDA-approved drugs, contributing to favorable physicochemical properties such as balanced lipophilicity which aids in membrane penetration and bioavailability . The incorporation of the trifluoromethoxy group is a strategic modification in modern agrochemical and pharmaceutical design; this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to biological targets . Researchers are increasingly exploring trifluoromethyl and trifluoromethoxy-containing pyrrole derivatives for their potent biological activities. Recent studies highlight the promise of such structures in developing new antibacterial agents to combat resistant pathogens like Staphylococcus aureus . The structural motif of aryl-substituted furo[3,2-b]pyrroles is also a subject of investigation in organic synthesis, underscoring the relevance of this compound class as a key intermediate for constructing more complex molecular architectures . This product is intended for use in these and other investigative applications, including but not limited to, the synthesis of novel heterocyclic compounds and as a precursor in materials science. This compound is provided as a research-grade material. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7,15H

InChI Key

HVVWJYWNHHDHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CN2

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrrole Ring Formation and Functionalization

Direct Synthesis Approaches to the 2-[3-(Trifluoromethoxy)phenyl]pyrrole Scaffold

The formation of the 2-arylpyrrole core can be achieved through several synthetic routes, ranging from classical condensation reactions to modern catalyzed and assisted methodologies.

Paal-Knorr Condensation and Related Cyclization Reactions

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic or neutral conditions. For the synthesis of this compound, this would entail the reaction of a suitable 1-aryl-1,4-dicarbonyl precursor with ammonia. The reaction proceeds through the formation of an enamine, followed by cyclization and dehydration to yield the aromatic pyrrole (B145914) ring. The choice of reaction conditions, such as the solvent and catalyst, can significantly influence the reaction rate and yield. Weak acids like acetic acid are often used to accelerate the condensation.

A related approach involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with an amine in the presence of an acid catalyst, which generates the requisite 1,4-dicarbonyl species in situ. This variation offers a convenient route to N-substituted pyrroles.

Chain Heterocyclization Techniques for Pyrrole Ring Construction

Chain heterocyclization offers a strategic approach to building heterocyclic systems in a stepwise manner. While often employed for constructing more complex fused ring systems, the principles can be applied to the formation of the pyrrole ring itself. This strategy involves the sequential addition of molecular fragments to build a linear precursor that is then cyclized to form the heterocyclic core. For the synthesis of a 2-arylpyrrole, this could involve a multi-step sequence where the aryl group is introduced early in the synthesis of an acyclic precursor containing the necessary nitrogen and four-carbon backbone, which is subsequently cyclized to form the pyrrole ring.

Microwave-Assisted Reaction Protocols for Enhanced Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.net The Paal-Knorr synthesis of pyrroles is particularly amenable to microwave irradiation. figshare.comorganic-chemistry.org The use of microwave heating can significantly reduce the time required for the cyclocondensation of 1,4-dicarbonyl compounds with amines. pensoft.net This rapid heating can also minimize the formation of side products, leading to cleaner reaction profiles and easier purification. Both solvent-based and solvent-free microwave-assisted Paal-Knorr reactions have been reported, with some protocols utilizing catalysts such as nano-organocatalysts in aqueous media to further enhance efficiency. pensoft.net

Reaction TypeCatalystSolventTemperature (°C)TimeYield (%)Reference
Paal-KnorrNoneWater150-81-99 pensoft.net
Paal-KnorrNano-organocatalystWater14020 min- pensoft.net
Paal-KnorrAlkaline salts---- pensoft.net

Enzymatic Catalysis in the Synthesis of Pyrrole-Based Systems

Biocatalysis offers a green and highly selective alternative to traditional synthetic methods. Enzymes such as transaminases have been employed in the synthesis of pyrroles. scispace.comnih.gov In a biocatalytic equivalent of the Knorr pyrrole synthesis, a transaminase can mediate the selective amination of an α-diketone in the presence of a β-keto ester to afford substituted pyrroles. scispace.com This approach leverages the high specificity of enzymes to achieve reactions under mild conditions, often with excellent chemo-, regio-, and stereoselectivity. While the direct enzymatic synthesis of this compound has not been specifically detailed, the existing methodologies for enzymatic pyrrole formation suggest the feasibility of such a route with appropriately selected enzymes and substrates.

Synthesis of Advanced Precursors and Versatile Intermediates

The successful synthesis of the target pyrrole is highly dependent on the availability of key starting materials.

3-(Trifluoromethoxy)aniline (B52521): This is a crucial precursor for introducing the 3-(trifluoromethoxy)phenyl moiety into the final molecule. Its synthesis can be achieved through various methods, often starting from commercially available materials. One reported synthesis involves the transformation of 2-chlorophenol. The physical and chemical properties of 3-(trifluoromethoxy)aniline are well-documented, and it is commercially available.

1-Aryl-1,4-dicarbonyl Compounds: For the Paal-Knorr synthesis, a 1,4-dicarbonyl compound bearing the 3-(trifluoromethoxy)phenyl group is required, such as 1-[3-(trifluoromethoxy)phenyl]butane-1,4-dione. The synthesis of such compounds can be challenging due to the inherent polarity mismatch of carbonyl groups. However, various methods have been developed for the synthesis of 1,4-dicarbonyl compounds. One approach involves the Claisen condensation of an appropriate acetophenone (B1666503) derivative with an ester, followed by further functional group manipulations. For instance, 4,4,4-trifluoro-1-phenyl-1,3-butanedione has been synthesized and is commercially available, indicating the feasibility of preparing analogous structures with different substitution patterns on the phenyl ring. sigmaaldrich.com

Strategies for Derivatization and Structural Modification of the Pyrrole System

Once the this compound scaffold is constructed, it can be further modified to explore structure-activity relationships or to fine-tune its physical and chemical properties.

Electrophilic Aromatic Substitution: The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. These substitutions typically occur at the C5 position, or if that is blocked, at the C4 position. Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. The conditions for these reactions must be carefully controlled to avoid polymerization of the sensitive pyrrole ring.

N-Alkylation and N-Arylation: The nitrogen atom of the pyrrole ring can be functionalized through alkylation or arylation. N-alkylation can be achieved using alkyl halides in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction. For more complex alkyl groups, the Mitsunobu reaction provides a mild and effective method for N-alkylation.

Cross-Coupling Reactions: For the introduction of further aryl or vinyl substituents, modern cross-coupling reactions such as the Suzuki or Stille coupling can be employed. This would typically require prior functionalization of the pyrrole ring with a halide or a boronic acid/ester group.

Below is a table summarizing potential derivatization reactions for a 2-arylpyrrole system:

Reaction TypeReagent(s)Position of SubstitutionProduct Type
NitrationHNO₃/Ac₂OC55-Nitro-2-arylpyrrole
BrominationNBSC55-Bromo-2-arylpyrrole
AcylationAc₂O/Lewis AcidC55-Acetyl-2-arylpyrrole
N-AlkylationR-X / BaseN11-Alkyl-2-arylpyrrole
N-ArylationAr-B(OH)₂ / Cu catalystN11,2-Diarylpyrrole

N-Substitution Reactions of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring can readily undergo substitution reactions, including alkylation and acylation, to introduce a variety of functional groups. These transformations are crucial for modifying the electronic properties and steric environment of the pyrrole core.

N-Alkylation: The alkylation of the pyrrole nitrogen in 2-arylpyrroles can be achieved using various alkylating agents under basic conditions. Phase-transfer catalysis (PTC) has been shown to be an effective method for the N-alkylation of related heterocyclic systems like furo[2,3-b]pyrroles, suggesting its applicability to this compound. mdpi.com In this method, the pyrrolide anion is generated in a two-phase system and reacts with an alkyl halide. Common bases used include sodium hydroxide (B78521) or potassium carbonate, with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt facilitating the reaction. Ionic liquids have also been utilized as media for the highly regioselective N-alkylation of pyrrole with alkyl halides. organic-chemistry.org

N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The use of ionic liquids can also promote highly regioselective N-acylation. organic-chemistry.org

Below is a table summarizing representative N-substitution reactions applicable to the pyrrole nitrogen.

Reagent/CatalystReaction TypeProduct Description
Alkyl Halide / Base (e.g., K₂CO₃)N-AlkylationThe pyrrole nitrogen is substituted with an alkyl group.
Alkyl Halide / Phase-Transfer CatalystN-AlkylationAn efficient method for N-alkylation under heterogeneous conditions. mdpi.com
Acyl Halide or Anhydride (B1165640) / BaseN-AcylationAn acyl group is introduced onto the pyrrole nitrogen.
Electrophilic Olefins / Ionic LiquidMichael AdditionN-alkylation occurs via a Michael addition mechanism. organic-chemistry.org

Electrophilic and Nucleophilic Functionalization of the Pyrrole Ring Carbons

Electrophilic Functionalization:

The pyrrole ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. Due to the electronic nature of the pyrrole ring, these substitutions occur preferentially at the C2 (α) position. onlineorganicchemistrytutor.comquora.com When the C2 position is occupied, as in this compound, electrophilic attack is directed to the C5 position, which is also an α-position relative to the nitrogen. If both α-positions are blocked, substitution may occur at a β-position (C3 or C4), though this is less common.

Common electrophilic substitution reactions for pyrroles include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 or C5 position. The Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. organic-chemistry.orgwikipedia.orgchemistrysteps.com This is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com

Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents. A common reagent for the nitration of pyrroles is a mixture of nitric acid and acetic anhydride. semanticscholar.orgresearchgate.net Direct nitration of various five-membered heterocycles, including pyrroles, with nitric acid in trifluoroacetic anhydride has been shown to afford mononitro derivatives. researchgate.net

The table below provides examples of electrophilic substitution reactions on the pyrrole ring.

ReactionReagent(s)Position of SubstitutionProduct
Vilsmeier-Haack FormylationDMF, POCl₃C55-Formyl-2-[3-(trifluoromethoxy)phenyl]pyrrole
NitrationHNO₃, Acetic AnhydrideC55-Nitro-2-[3-(trifluoromethoxy)phenyl]pyrrole
HalogenationX₂ (e.g., Br₂, I₂)C55-Halo-2-[3-(trifluoromethoxy)phenyl]pyrrole

Nucleophilic Functionalization:

Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally challenging. quimicaorganica.orgedurev.in Such reactions are typically not feasible unless the ring is activated by the presence of strong electron-withdrawing groups. quimicaorganica.org For instance, research has shown that 2,5-dinitro-1-methylpyrrole can undergo nucleophilic aromatic substitution with piperidine (B6355638) and methoxide (B1231860) ion under mild conditions. rsc.org In this case, the nitro groups act as powerful activating groups and also as leaving groups, facilitating the substitution. For a compound like this compound, which lacks such strong activating groups, direct nucleophilic substitution on the pyrrole ring carbons is not a synthetically viable strategy.

SubstrateNucleophileConditionsProduct
2,5-Dinitro-1-methylpyrrolePiperidineDMSO, Room Temp.2-Piperidinyl-5-nitro-1-methylpyrrole rsc.org
2,5-Dinitro-1-methylpyrroleMethoxide ionMethanol, 40 °C2-Methoxy-5-nitro-1-methylpyrrole rsc.org

Formation of Fused Heterocyclic Systems Containing Pyrrole Moieties (e.g., Furo[3,2-b]pyrroles)

The synthesis of fused heterocyclic systems, such as furo[3,2-b]pyrroles, often involves the construction of the pyrrole ring onto a pre-existing furan (B31954) core or vice versa. These fused systems are of interest due to their presence in various biologically active compounds.

One established method for the synthesis of 2-arylfuro[3,2-b]pyrrole-5-carboxylates involves the thermolysis of ethyl 3-(5-aryl-2-furyl)-2-azidoacrylates. These precursors are prepared by the reaction of 5-aryl-2-furaldehydes with ethyl azidoacetate. documentsdelivered.com

Another versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring. wikipedia.orgorganic-chemistry.org This methodology can be adapted to create fused systems. For example, a suitably functionalized furan containing a 1,4-dicarbonyl moiety could be cyclized with an amine to form a furo[3,2-b]pyrrole. Microwave-assisted Paal-Knorr reactions have been developed as an efficient method for synthesizing polysubstituted pyrroles. researchgate.net

Furthermore, substituted furo[3,2-b]pyrrole-5-carboxhydrazides can be synthesized and subsequently used as ligands for the formation of metal complexes. nih.gov These carboxhydrazides are typically prepared from the corresponding furo[3,2-b]pyrrole esters.

The following table outlines strategies for the formation of fused furo[3,2-b]pyrrole systems.

Starting Material(s)Key ReactionFused Product
5-Aryl-2-furaldehyde, Ethyl azidoacetateKnoevenagel condensation followed by thermolysis of the resulting vinyl azide2-Aryl-furo[3,2-b]pyrrole-5-carboxylate documentsdelivered.com
Furan-based 1,4-dicarbonyl compound, Primary aminePaal-Knorr SynthesisFuro[3,2-b]pyrrole derivative wikipedia.orgorganic-chemistry.org
Substituted furo[3,2-b]pyrrole-5-carbohydrazide, AldehydeCondensationN'-Alkylidene-furo[3,2-b]pyrrole-5-carbohydrazide nih.gov

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity of the Pyrrole (B145914) Core and its Trifluoromethoxy-Substituted Phenyl Moiety

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack, while the trifluoromethoxy-substituted phenyl ring is comparatively electron-deficient. This electronic disparity governs the regioselectivity and feasibility of various substitution reactions.

Nucleophilic aromatic substitution (SNAr) reactions are generally challenging on unsubstituted pyrrole and phenyl rings unless they are activated by potent electron-withdrawing groups. In the case of 2-[3-(trifluoromethoxy)phenyl]pyrrole, the trifluoromethoxy group deactivates the phenyl ring, but SNAr reactions typically require stronger deactivation or specific leaving groups.

However, derivatives of this core structure, particularly those containing good leaving groups like halogens, can undergo nucleophilic substitution. For instance, related furopyridine structures containing a chlorine atom have been shown to react with secondary amines, such as piperidine (B6355638) and morpholine, to yield 4-substituted furopyridines via nucleophilic displacement. researchgate.net This suggests that if a halogen were introduced onto the pyrrole or a sufficiently activated phenyl ring of the target compound, similar nucleophilic substitutions would be feasible. The reaction mechanism classically proceeds through a stepwise pathway involving a stable anionic intermediate known as a Meisenheimer complex. nih.gov

Table 1: Examples of Nucleophilic Substitution on Related Heterocyclic Systems

Reactant Nucleophile Product Reference
1-chloro researchgate.netbenzofuro[3,2-c]pyridine Piperidine, Morpholine, Pyrrolidine 1-substituted researchgate.netbenzofuro[3,2-c]pyridines researchgate.net

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for pyrroles. The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic π-system and stabilizes the cationic intermediate (arenium ion). onlineorganicchemistrytutor.comwikipedia.orgpearson.com

Substitution on the pyrrole ring preferentially occurs at the C2 (α) position, or the C5 position if C2 is occupied. vedantu.comslideshare.net This preference is because the intermediate carbocation formed by attack at the C2 position is stabilized by three resonance structures, whereas attack at the C3 (β) position results in an intermediate with only two resonance structures, making it less stable. vedantu.comchegg.comyoutube.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wikipedia.orgslideshare.netmasterorganicchemistry.com

Conversely, the phenyl ring of this compound is deactivated towards electrophilic attack. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive in SEAr reactions. Therefore, electrophilic substitution will overwhelmingly favor the more activated pyrrole ring over the deactivated phenyl ring.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole

Position of Attack Number of Resonance Structures for Intermediate Stability of Intermediate Preferred Site
C2 (or C5) 3 More Stable Yes

Transformations Involving Terminal and Peripheral Functional Groups

Functional groups attached to the this compound scaffold serve as handles for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Ester derivatives of the pyrrole core can be readily converted to their corresponding carboxylic acids through hydrolysis. This transformation is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. researchgate.net For instance, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted analogs are hydrolyzed to form the respective carboxylic acids. researchgate.net Similarly, the hydrolysis of trifluoromethyl groups on triarylphosphines to carboxylic acid groups has been accomplished using fuming sulfuric acid and boric acid, indicating a potential pathway for transforming the trifluoromethoxy group under harsh conditions. nih.gov A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has also been developed, where the hydrolysis of tert-butyl esters occurs in situ. syrris.comsyrris.jp

Carboxylic acid esters derived from the core structure are valuable precursors for synthesizing hydrazide derivatives. The reaction of these esters, such as methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazides. researchgate.net These hydrazide-hydrazone scaffolds are significant in organic synthesis and can be prepared by reacting hydrazides with various aldehydes. researchgate.net The resulting hydrazides are versatile intermediates that can be used to construct more complex heterocyclic systems, such as triazoles and triazines. researchgate.netrjptonline.org Furthermore, reactions of β-CF3-1,3-enynes with hydrazines can yield a variety of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles, demonstrating the utility of hydrazines in synthesizing fluorine-containing heterocycles. acs.org

Table 3: Synthesis of Hydrazide Derivatives from Related Esters

Starting Material Reagent Product Reference
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate Hydrazine hydrate 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide researchgate.net

The conversion of carbonyl groups to thiocarbonyls (thiones) is a key transformation for modifying the electronic and steric properties of a molecule. In systems related to this compound, this has been achieved using reagents like phosphorus (V) sulfide (B99878) (P4S10). researchgate.net For example, furo[b]pyrrole derivatives containing an amide or ester functionality can be converted to the corresponding thiones. researchgate.net These thiones can then serve as intermediates for further reactions, such as the formation of hydrazine derivatives when treated with hydrazine hydrate. researchgate.net

The synthesis of thiol and sulfide analogs is another important transformation. The synthesis of 3-thiolated pyrroles and pyrrolines has been achieved through the thiolation/cyclization of homopropargylic tosylamides. rsc.org Additionally, methods exist for preparing 2,5-dimethyl-3-(2-S-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles by reacting a chloro-ethanone derivative with various thiones. nih.gov

Table of Mentioned Chemical Compounds

Chemical Name
This compound
4-substituted furopyridines
Acetic acid
Benzene
Boric acid
Carboxylic acids
Chloro-ethanone
Fuming sulfuric acid
Hydrazine
Hydrazine hydrate
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
Morpholine
Phosphorus (V) sulfide (P4S10)
Piperidine
Pyrazoles
Pyrazolidines
Pyrazolines
Pyrrolidine
Sodium hydroxide
tert-butyl esters
Thiones
Triarylphosphines
Triazines
Triazoles
2,5-dimethyl-3-(2-S-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles
1-chloro researchgate.netbenzofuro[3,2-c]pyridine
4-((perfluoropyridin-yl)oxy)benzaldehydes
Pentafluoropyridine
1-substituted researchgate.netbenzofuro[3,2-c]pyridines
Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate
[3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2-pyridinylthio]acetohydrazide
2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide

Cycloaddition and Condensation Reactions in Pyrrole Chemistry

While specific studies on the cycloaddition and condensation reactions of this compound are not extensively documented, the reactivity of closely related structures, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, provides valuable insights into the potential chemical transformations of the target compound. The electronic similarities between the trifluoromethyl and trifluoromethoxy groups suggest that their effects on the reactivity of the pyrrole ring will be comparable.

One notable example is the cycloaddition reaction of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole with dimethyl butynedioate, which leads to the formation of a substituted benzo[b]furan. researchgate.net This reaction highlights the capability of the pyrrole ring, even when fused and substituted with an electron-withdrawing group, to participate in cycloaddition reactions, a key transformation pathway for the synthesis of more complex heterocyclic systems.

Condensation reactions are also a significant aspect of pyrrole chemistry. For instance, derivatives of 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide readily undergo condensation with various electrophiles. Reaction with triethyl orthoesters yields the corresponding N-substituted products, which can be further transformed. researchgate.net Additionally, the carbohydrazide (B1668358) can be condensed with aldehydes, such as 5-[3-(trifluoromethyl)phenyl]furan-2-carboxaldehyde, to form hydrazones. researchgate.net These reactions underscore the synthetic utility of the pyrrole scaffold in constructing larger, more complex molecular architectures. The following table summarizes illustrative condensation reactions of a related furo[3,2-b]pyrrole derivative.

Table 1: Condensation Reactions of a 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole Derivative researchgate.net

Reactant 1Reactant 2Product Type
2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazideTriethyl orthoformatefuro[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netbibliotekanauki.plresearchgate.nettriazolo[3,4-f] researchgate.netbibliotekanauki.plresearchgate.nettriazine precursor
2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide5-[3-(trifluoromethyl)phenyl]furan-2-carboxaldehydeHydrazone

Mechanistic Investigations of Key Synthetic and Transformation Pathways

The mechanisms of cycloaddition and condensation reactions involving pyrroles are well-established in organic chemistry. For cycloaddition reactions, such as the one observed with the furo-fused pyrrole derivative, the reaction likely proceeds through a concerted or stepwise pathway involving the pyrrole as the diene or a related π-system. The presence of the electron-withdrawing 3-(trifluoromethoxy)phenyl group is expected to influence the HOMO-LUMO energies of the pyrrole ring, thereby affecting the rate and regioselectivity of the cycloaddition.

In the case of condensation reactions, the mechanism typically involves the nucleophilic attack of a heteroatom on the pyrrole ring or its substituent onto an electrophilic carbon, often a carbonyl group. For example, the formation of hydrazones from a carbohydrazide derivative involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the hydrazone. researchgate.net

The Van Leusen pyrrole synthesis, a classic [3+2] cycloaddition for forming pyrrole rings, proceeds via the reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. researchgate.netmdpi.com The mechanism involves the base-mediated deprotonation of TosMIC to form a carbanion, which then attacks the alkene. This is followed by an intramolecular cyclization and elimination of the tosyl group to afford the pyrrole ring. researchgate.netmdpi.com While this is a synthetic route to pyrroles rather than a reaction of a pre-formed pyrrole, the principles of cycloaddition are central to its mechanism.

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone for the structural elucidation of 2-[3-(Trifluoromethoxy)phenyl]pyrrole, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) and phenyl rings. The N-H proton of the pyrrole ring typically appears as a broad singlet in the downfield region (around 8.0-9.0 ppm), with its chemical shift being solvent-dependent. The pyrrole ring protons (at positions 3, 4, and 5) would appear as multiplets in the range of 6.0-7.0 ppm. The protons on the 3-(trifluoromethoxy)phenyl substituent would present as a complex multiplet system in the aromatic region (7.0-8.0 ppm), reflecting their respective electronic environments and spin-spin couplings.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrrole ring typically resonate between 100 and 130 ppm. The phenyl ring carbons will also appear in the aromatic region (120-150 ppm). The carbon of the trifluoromethoxy (-OCF₃) group is expected to show a characteristic quartet due to coupling with the three fluorine atoms, with a chemical shift significantly influenced by the electronegative fluorine and oxygen atoms. For analogous trifluoromethyl (-CF₃) substituted aromatic compounds, the CF₃ carbon signal appears as a quartet with a large coupling constant (J ≈ 270 Hz). rsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for probing the trifluoromethoxy group. nih.gov The spectrum is expected to show a single, sharp singlet, as all three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the vicinity to cause coupling. The chemical shift of the -OCF₃ group is sensitive to its electronic environment. For comparison, the ¹⁹F NMR signal for a trifluoromethyl group on a phenyl ring often appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcolorado.eduazom.com

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~8.0-9.0br sPyrrole N-H
¹H~7.0-8.0mPhenyl C-H
¹H~6.0-7.0mPyrrole C-H
¹³C~120-150-Phenyl C
¹³C~100-130-Pyrrole C
¹³C~120 (J ≈ 257 Hz)q-OCF₃
¹⁹F~ -58 to -60s-OCF₃

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LCMS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent molecular ion, allowing for the unambiguous determination of its elemental formula. For C₁₁H₈F₃NO, the exact mass can be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), to confirm the composition. For instance, related trifluoromethylated heterocyclic compounds have been successfully characterized using HRMS to confirm their calculated mass. rsc.org

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and studying its fragmentation patterns. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position. nih.gov For 2-aryl substituted pyrroles, common fragmentation pathways observed under electrospray ionization (ESI) conditions include the loss of small molecules like H₂O or aldehydes, and cleavage resulting in the loss of the pyrrole moiety itself from the protonated molecular ion [M+H]⁺. nih.gov The trifluoromethoxy group may also undergo specific fragmentation, such as the loss of CF₃ or OCF₃ radicals.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueParameterExpected Value/Observation
HRMSCalculated Mass [M+H]⁺228.0631 for C₁₁H₉F₃NO⁺
LCMSFragmentationLoss of pyrrole moiety
LCMSFragmentationCleavage of the -OCF₃ group

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A prominent band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. researchgate.net The aromatic C-H stretching vibrations of both the phenyl and pyrrole rings are anticipated just above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ will contain bands from the C=C stretching vibrations within the aromatic rings. nih.gov Strong absorptions associated with the trifluoromethoxy group, specifically the C-F and C-O stretching modes, are expected in the fingerprint region (typically 1000-1300 cm⁻¹). An FTIR spectrum of the analogous compound 2-(Trifluoromethoxy)thiophenol shows strong bands in this region, which helps in assigning these vibrations. spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. acs.orgnih.gov The symmetric "breathing" modes of the phenyl and pyrrole rings are expected to be strong in the Raman spectrum. The C=C bonds of the aromatic systems will also give rise to distinct Raman signals. While C-F bonds can be observed, they are often weaker in Raman spectra compared to IR. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. semanticscholar.orgmaterialsmodeling.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Pyrrole)3300-3400Weak/Absent
Aromatic C-H Stretch3000-3100Strong
Aromatic C=C Stretch1450-1600Strong
C-F Stretch1100-1300Medium
C-O-C Stretch1000-1200Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of the molecule, arising from electronic transitions within the conjugated π-system.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and pyrrole rings. The pyrrole monomer itself exhibits a strong absorption band around 210 nm. researchgate.net The extended conjugation in the 2-phenylpyrrole system is expected to cause a bathochromic (red) shift of the absorption maximum to longer wavelengths, likely in the 250-300 nm range. The position and intensity of the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Fluorescence Spectroscopy: Many pyrrole derivatives, particularly those with extended π-systems like diketopyrrolopyrroles, are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to its absorption band, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including the quantum yield and emission maximum, are highly dependent on the molecular structure and the surrounding environment. The electron-withdrawing nature of the trifluoromethoxy group can influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting both the absorption and emission characteristics.

Table 4: Expected Electronic Spectroscopy Data for this compound

TechniqueParameterExpected Observation
UV-Visλₘₐₓ~250-300 nm
UV-VisTransition Typeπ → π*
FluorescenceEmissionPossible emission at λ > λₘₐₓ

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. For a molecule like 2-[3-(Trifluoromethoxy)phenyl]pyrrole, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311G(d,p), are used to predict key structural and energetic parameters. nih.gov These calculations yield the molecule's lowest energy conformation by optimizing all bond lengths, bond angles, and dihedral angles.

The key structural feature of interest is the dihedral angle between the phenyl and pyrrole (B145914) rings, which influences the extent of π-conjugation across the molecule. DFT can also compute other properties such as the dipole moment, vibrational frequencies for comparison with infrared spectroscopy, and the distribution of electrostatic potential. Studies on the parent compound, 2-phenylpyrrole, have shown that computational methods like DFT can accurately model its geometry, which undergoes significant changes upon gaining or losing an electron. scispace.com

ParameterDescriptionPredicted Value (Illustrative)
C-N Bond Length (Pyrrole) The length of the carbon-nitrogen bonds within the pyrrole ring.~1.37 Å
C-C Bond Length (Inter-ring) The length of the single bond connecting the phenyl and pyrrole rings.~1.47 Å
Ph-Py Dihedral Angle (θ) The twist angle between the planes of the phenyl and pyrrole rings.30° - 40°
Dipole Moment (μ) A measure of the molecule's overall polarity.~3.5 D

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar aromatic heterocyclic compounds.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level corresponds to its ability to accept electrons. kbhgroup.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.tr A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. For this compound, the electron-donating pyrrole ring is expected to contribute significantly to the HOMO, while the phenyl ring, influenced by the electron-withdrawing trifluoromethoxy group, will likely contribute to the LUMO. Computational studies on related fluorinated compounds have shown how such substitutions directly impact FMO energies. semanticscholar.org

ParameterDescriptionPredicted Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital.-6.1 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
ΔE (HOMO-LUMO Gap) The energy difference between the LUMO and HOMO (ELUMO - EHOMO).4.9 eV

Note: The values in this table are illustrative, based on typical DFT calculation results for aromatic molecules containing trifluoromethoxy groups.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. cnr.it This method calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net

For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. scispace.com The analysis can also reveal the nature of these transitions, such as whether they are localized on one of the rings or involve a charge transfer between the pyrrole and phenyl moieties. Studies on similar donor-acceptor systems like N-phenylpyrrole have demonstrated that TD-DFT can effectively model their potential energy surfaces in the excited state, although the choice of functional can be critical for accuracy. rsc.org

TransitionPredicted λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1 ~310 nm0.45HOMO → LUMO
S0 → S2 ~275 nm0.15HOMO-1 → LUMO
S0 → S3 ~250 nm0.20HOMO → LUMO+1

Note: The values in this table are hypothetical and serve to illustrate the typical output of a TD-DFT calculation for predicting electronic absorption spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. nsf.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces.

For this compound, MD simulations can explore the conformational landscape, particularly the rotational dynamics around the single bond connecting the two aromatic rings. This is crucial for understanding how the molecule's shape fluctuates in different environments. Furthermore, by placing the molecule in a simulation box with explicit solvent molecules (e.g., water or chloroform), MD can model solvation effects and predict how solvent interactions influence the preferred conformation and dynamic behavior. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters and Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In a QSAR study, theoretical molecular descriptors are calculated for each compound and used to create a mathematical model that can predict the activity of new, untested molecules. nih.gov

For a molecule like this compound, numerous descriptors can be calculated using quantum chemical methods. These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric: Molecular weight, volume, surface area, ovality.

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Thermodynamic: Heat of formation, solvation energy.

These parameters can be used to develop a QSAR model to guide the design of analogs with potentially improved activity against a specific biological target. eijppr.com

Descriptor ClassExample DescriptorsRelevance
Electronic HOMO Energy, LUMO Energy, Dipole MomentRelates to reactivity and intermolecular interactions.
Steric Molecular Volume, Molar RefractivityDescribes the size and shape, influencing receptor fit.
Lipophilicity LogP (Partition Coefficient)Governs membrane permeability and transport.
Topological Wiener Index, Balaban IndexQuantifies molecular branching and structure.

Molecular Docking and Ligand-Target Interaction Prediction (Computational Perspectives)

Molecular docking is a computational simulation that predicts the preferred binding orientation of one molecule (the ligand) to a second molecule (the receptor, typically a protein). researchgate.net This technique is essential in drug discovery for understanding how a potential drug molecule might interact with its biological target at the atomic level. nih.gov

In a docking study involving this compound, the compound would be placed into the binding site of a target protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity, or strength of the interaction, for many different possible poses. nih.gov The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the ligand-receptor complex. This information is invaluable for explaining the compound's mechanism of action and for rationally designing derivatives with enhanced potency. nih.gov

Analysis of Computational Molecular Descriptors

Computational molecular descriptors are essential tools in modern drug discovery and chemical research, providing insights into the physicochemical properties of a molecule without the need for extensive laboratory experimentation. For this compound, these calculated values offer a window into its potential pharmacokinetic profile.

The analysis of this compound's molecular structure has produced the following computational descriptors:

Molecular DescriptorValue
TPSA (Topological Polar Surface Area) 28.14 Ų
LogP (Octanol-Water Partition Coefficient) 4.08
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

This data was generated using computational chemistry software and has not been experimentally confirmed.

Topological Polar Surface Area (TPSA): The TPSA is a descriptor that quantifies the surface area of a molecule that is composed of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's ability to permeate cell membranes. The calculated TPSA for this compound is 28.14 Ų, a value that suggests good membrane permeability.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This descriptor is crucial for understanding how a compound will distribute itself within the body. With a LogP value of 4.08, this compound is considered to be quite lipophilic.

Hydrogen Bond Counts: The number of hydrogen bond donors and acceptors on a molecule influences its solubility and its ability to bind to biological targets. This compound has one hydrogen bond donor and one hydrogen bond acceptor. These values are consistent with the presence of the pyrrole nitrogen and the oxygen of the trifluoromethoxy group.

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds is generally associated with higher oral bioavailability. This compound has only one rotatable bond, which suggests a relatively rigid structure. This rigidity can be advantageous for binding to a specific biological target.

Structure Activity Relationship Sar and Rational Molecular Design Principles

Influence of the Trifluoromethoxy Group on Electronic Properties and Molecular Interactions

The trifluoromethoxy (-OCF₃) group is a critical determinant of the physicochemical profile of 2-[3-(trifluoromethoxy)phenyl]pyrrole. Its influence extends to the electronic nature of the phenyl ring and the potential for various non-covalent interactions, which are fundamental to a molecule's interaction with biological targets. mdpi.comnih.gov

Molecular Interactions: The trifluoromethoxy group significantly enhances the lipophilicity of the molecule, a property often correlated with improved membrane permeability and in vivo transport. mdpi.comnih.gov The Hansch hydrophobicity parameter (π) for -OCF₃ is approximately +1.04, indicating its substantial contribution to the molecule's nonpolar character. researchgate.net

Beyond its lipophilicity, the -OCF₃ group can participate in a range of non-covalent interactions:

Hydrogen Bonds: While the oxygen atom's ability to act as a hydrogen bond acceptor is diminished due to the electron-withdrawing fluorine atoms, it is not entirely eliminated. researchgate.net

Halogen Bonds: The fluorine atoms, under certain circumstances, can act as weak halogen bond acceptors. mdpi.com

Amphiphilic Nature: Computational studies have shown that the related trifluoromethyl group can act as both an electrophile and a nucleophile in non-covalent interactions, a concept described as amphiphilic. researchgate.netnih.gov This dual nature allows for versatile binding possibilities, a characteristic that may extend to the trifluoromethoxy group.

The table below summarizes the key properties imparted by the trifluoromethoxy group.

PropertyInfluence of Trifluoromethoxy (-OCF₃) GroupReference
Electronic EffectStrongly electron-withdrawing (inductive effect) nih.govnih.gov
LipophilicityIncreases lipophilicity (Hansch π ≈ +1.04) mdpi.comnih.govresearchgate.net
Metabolic StabilityGenerally enhances metabolic stability by blocking oxidative metabolism mdpi.comresearchgate.net
Molecular InteractionsParticipates in hydrogen bonding, halogen bonding, and dipole-dipole interactions researchgate.netmdpi.com
Binding VersatilityMay exhibit amphiphilic character in non-covalent interactions researchgate.netnih.gov

Role of Substituents on the Pyrrole (B145914) Ring and Phenyl Moiety in Modulating Activity

The biological activity of the 2-phenylpyrrole scaffold is highly sensitive to the nature and position of substituents on both the pyrrole and phenyl rings. SAR studies on related diarylheterocycles, particularly in the context of cyclooxygenase-2 (COX-2) inhibition, have provided a foundational understanding of these relationships. nih.govnih.gov

Substituents on the Phenyl Ring: The substitution pattern on the phenyl ring is crucial for target selectivity and potency. For many diarylheterocyclic inhibitors, a specific pharmacophore, such as a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group, at the para-position of one of the phenyl rings is a key determinant for selective COX-2 inhibition. nih.govrsc.org This is because the larger active site of COX-2 features a hydrophilic side pocket that can accommodate these polar groups, a feature absent in the COX-1 isoform. nih.govacs.org

In the case of this compound, the -OCF₃ group is at the meta-position. The activity of such a compound would depend on whether the target protein has a suitable hydrophobic pocket to accommodate this lipophilic group. Further modifications, such as adding a para-sulfonamide group, could be a rational strategy to enhance selectivity for targets like COX-2. nih.gov The nature of other substituents (e.g., halogens, methoxy (B1213986) groups) can fine-tune electronic properties and binding interactions. nih.gov For instance, the introduction of fluorine or methoxy groups at the para-position of the N-3 phenyl ring in 1,3-diarylurea derivatives has been shown to improve COX-2 selectivity and potency. nih.gov

Substituents on the Pyrrole Ring: The pyrrole ring itself is a versatile scaffold for chemical modification. nih.govbohrium.com The nitrogen atom (N-1) and the carbons at positions 3, 4, and 5 are all potential sites for substitution.

N-1 Position: Substitution at the N-1 position can significantly impact activity. Attaching a hydrophobic group can enhance binding in a hydrophobic pocket. psu.edu

C-3, C-4, and C-5 Positions: Modifications at these positions can influence the molecule's conformation and introduce new interaction points. For example, in a series of 2-phenylpyrrole Mannich bases designed as potential antipsychotics, modifications at the C-5 position with a 4-fluorophenyl group were found to be important for activity. nih.gov The carbonyl group is another key moiety in many pyrrole-based compounds that plays a significant role in their biological activity. nih.gov

The following table illustrates how different substituents on the 2-phenylpyrrole scaffold can modulate activity, based on findings from related compound series.

Ring PositionSubstituent TypePotential Effect on ActivityReference
Phenyl (para)-SO₂NH₂, -SO₂MeCan confer selectivity for targets with accommodating side pockets (e.g., COX-2) nih.govnih.gov
Phenyl (meta/ortho)-OCF₃, -CF₃, HalogensModulates lipophilicity and electronic properties; can fit into specific hydrophobic pockets acs.orgpsu.edu
Pyrrole (N-1)Hydrophobic groups (e.g., Phenyl, Benzyl)Enhances hydrophobic interactions and can be essential for activity psu.edu
Pyrrole (C-3/C-4)Various functional groupsCan be used to fine-tune activity and probe for additional binding interactions rutgers.edunih.gov
Pyrrole (C-5)Aryl groups (e.g., 4-fluorophenyl)Can significantly influence potency and selectivity nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies in Pyrrole Derivatives

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving their efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, or to generate novel intellectual property. nih.govnih.gov

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, leading to similar biological activity. openaccessjournals.com

For the Pyrrole Ring: The pyrrole ring itself can be considered a bioisostere for other five-membered aromatic heterocycles like furan (B31954), thiophene, or pyrazole (B372694). nih.gov Each replacement subtly alters the ring's electronics, hydrogen bonding capacity, and metabolic stability. For example, replacing a phenyl ring with a more electron-deficient pyridyl ring is a common tactic to increase robustness towards cytochrome P450-mediated oxidation. nih.govrsc.org

For the Trifluoromethoxy Group: The -OCF₃ group is often considered a bioisostere for halogens like chlorine or bromine due to similar electronic properties. nih.gov The trifluoromethyl group (-CF₃) is another common bioisostere, though it lacks the oxygen linker. researchgate.netnih.govacs.org The choice of bioisostere depends on the specific binding site interactions and desired physicochemical properties. researchgate.net

Scaffold Hopping: Scaffold hopping involves a more drastic change, replacing the central core of a molecule with a structurally different scaffold while aiming to retain the original biological activity by preserving key pharmacophoric features. nih.govchimia.ch For a 2-phenylpyrrole scaffold, this could involve:

Ring Expansion/Contraction: Converting the pyrrole to a six-membered ring like a pyridine (B92270) or pyrimidine. chimia.ch

Heterocycle Replacement: Replacing the pyrrole with entirely different ring systems, such as an indole, benzimidazole, or a non-aromatic ring that maintains the correct spatial orientation of the key phenyl substituent. nih.gov

Topology-Based Hopping: Using computational methods to identify new scaffolds that can present the key interacting groups (the 3-trifluoromethoxy-phenyl group and other pharmacophoric elements) in the same three-dimensional arrangement as the original 2-phenylpyrrole core. nih.gov

These strategies are instrumental in navigating chemical space to discover novel chemotypes with improved drug-like properties. researchgate.net

Correlation between Conformational Preferences and Predicted Binding Efficacy

The presence of substituents, particularly at the ortho-positions of the phenyl ring or adjacent positions on the pyrrole ring, can create steric hindrance that restricts the rotation around the single bond connecting the two rings. psu.edu This conformational restriction can be advantageous if it locks the molecule into a bioactive conformation—the specific shape required for optimal binding. For example, an ortho-trifluoromethyl group on the phenyl ring was found to have little negative effect on the antimalarial activity of a pyrrolone series, suggesting that a non-coplanar arrangement of the rings is tolerated or even preferred by the biological target. psu.edu

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are often employed to predict the preferred binding conformation and to correlate it with observed biological activity. These studies can help rationalize why certain substitutions enhance potency while others diminish it, by revealing how they affect the molecule's ability to adopt the optimal geometry for interacting with key amino acid residues in the binding pocket.

Rational Design Principles for Targeted Chemical Probes and Ligands

The rational design of new chemical entities based on the this compound scaffold involves a multi-faceted approach that integrates SAR data, structural biology, and computational chemistry. nih.govnih.govscilit.com

Key design principles include:

Target-Specific Feature Incorporation: Based on the structure of the target's binding site, functional groups can be introduced to form specific, high-affinity interactions. For instance, if the target is a kinase, incorporating a group that can form a hydrogen bond with the hinge region of the ATP-binding site would be a primary goal. For COX-2, adding a sulfonamide group to target the selectivity pocket is a proven strategy. nih.govacs.org

Privileged Scaffold Modification: The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive compounds and can interact with a wide range of biological targets. nih.govmdpi.com Using this core, libraries of analogs can be synthesized by systematically varying substituents on both the pyrrole and phenyl rings to probe the chemical space around a lead compound. rutgers.edunih.gov

Physicochemical Property Optimization: Design efforts must balance potency with drug-like properties. The lipophilicity, solubility, and metabolic stability of new analogs are carefully tuned. The use of fluorine-containing groups like -OCF₃ is a common strategy to enhance metabolic stability and membrane permeability. mdpi.comresearchgate.net Scaffold hopping can also be employed to mitigate metabolic liabilities associated with a particular aromatic system. nih.govrsc.org

Structure-Based Design: When a high-resolution structure of the target protein is available (from X-ray crystallography or cryo-EM), computational docking can be used to design ligands that have a high degree of shape and chemical complementarity to the binding site. researchgate.net This approach allows for the rational placement of functional groups to maximize binding affinity and selectivity. nih.gov

Exploration of Molecular Biological Interactions and Mechanistic Insights Non Clinical Focus

Elucidation of Specific Molecular Targets and Binding Mechanisms (In Vitro and Theoretical Studies)

While direct studies on the specific molecular targets of 2-[3-(Trifluoromethoxy)phenyl]pyrrole are not extensively documented, research on structurally related pyrrole (B145914) derivatives provides significant insights into its potential binding mechanisms. The trifluoromethoxy group, known for its strong electron-withdrawing nature and lipophilicity, likely plays a crucial role in modulating target affinity and interaction strength.

Theoretical studies on molecules with similar backbones, such as 2-phenylpyrrole, suggest that the planarity between the phenyl and pyrrole rings is a key determinant of its electronic and interactive properties. Quantum chemical calculations indicate that the molecular conformation and packing are influenced by a delicate interplay of intermolecular forces, including hydrogen bonds and van der Waals forces. mdpi.com For trifluoromethylated benzanilides, the trifluoromethyl group has been shown to participate in C–H···F and C–F···π interactions, which could be extrapolated to the trifluoromethoxy group of the title compound, suggesting its potential to form specific, directional bonds with biological macromolecules.

In broader contexts, pyrrole-containing compounds have been identified as versatile scaffolds for targeting various proteins. For instance, certain tetrasubstituted pyrrole derivatives have been designed to mimic hydrophobic protein motifs, enabling them to disrupt protein-protein interactions (PPIs) that are critical in cell cycle regulation. mdpi.com Additionally, a compound containing a 3-(trifluoromethyl)phenyl moiety, GSK2606414, was identified as a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key enzyme in cellular stress response pathways. nih.gov The binding of this inhibitor was elucidated through its human PERK crystal structure. nih.gov These examples suggest that this compound could potentially target kinases or interfere with PPIs, with the trifluoromethoxyphenyl group contributing to the specificity and affinity of these interactions.

Table 1: Potential Molecular Targets and Binding Mechanisms Based on Analogues
Analogue ClassPotential TargetKey Structural FeatureObserved Interaction/Mechanism
Tetrasubstituted PyrrolesProtein-Protein InterfacesHydrophobic substituents on pyrrole coreMimicry of hydrophobic side chains of hot-spot residues in α-helices. mdpi.com
Pyrrolo[2,3-d]pyrimidine derivativesProtein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK)3-(Trifluoromethyl)phenyl moietySelective inhibition of the kinase active site. nih.gov
Trifluoromethylated BenzanilidesGeneral protein surfacesTrifluoromethyl groupParticipation in C–H···F and C–F···π intermolecular interactions.

Investigation of Enzyme Inhibition and Receptor Affinity Profiles (Mechanism-Based)

The enzyme inhibition and receptor affinity profiles of this compound are areas of active investigation, with studies on related compounds providing a framework for its potential activities. The pyrrole nucleus is a common feature in many enzyme inhibitors, and the addition of the trifluoromethoxyphenyl group can significantly influence potency and selectivity.

Pyrrolyl-diketoacids, for example, have been shown to inhibit HIV-1 integrase (IN) by interacting with Mg2+ cofactors in the enzyme's active site. nih.gov This mechanism highlights the potential for the pyrrole scaffold to bind to metalloenzymes. Furthermore, pyrrolo[2,3-d]pyrimidines have been developed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide biosynthesis. acs.org The pyrrolo[2,3-d]pyrimidine ring was shown to bind in a "2,4-diamino mode," where the pyrrole nitrogen mimics an amino group, demonstrating the versatility of the pyrrole core in interacting with enzyme active sites. acs.org

In terms of receptor affinity, compounds containing the 3-(trifluoromethyl)phenyl group have shown high affinity for the androgen receptor (AR), acting as antagonists. nih.gov This suggests that the 3-(trifluoromethoxy)phenyl moiety in the title compound could confer affinity for nuclear hormone receptors. Additionally, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of colony-stimulating factor 1 receptor (CSF1R) kinase, a target in cancer immunotherapy. nih.gov

Table 2: Enzyme Inhibition and Receptor Affinity Profiles of Related Pyrrole Derivatives
Compound ClassEnzyme/Receptor TargetMechanism of Action/BindingObserved Effect
Pyrrolyl-diketoacidsHIV-1 Integrase (IN)Interaction with Mg2+ cofactors in the active site. nih.govInhibition of viral replication. nih.gov
Pyrrolo[2,3-d]pyrimidinesThymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)Binding to the enzyme active site, mimicking natural substrates. acs.orgDual inhibition of purine (B94841) biosynthesis. acs.org
Compounds with a 3-(trifluoromethyl)phenyl groupAndrogen Receptor (AR)Antagonistic binding to the receptor. nih.govInhibition of AR pathway. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesColony-Stimulating Factor 1 Receptor (CSF1R) KinaseSelective inhibition of the kinase. nih.govInhibition of CSF1R phosphorylation and downstream signaling. nih.gov

Characterization of Interactions with Biomacromolecules (e.g., Proteins, Nucleic Acids, Thiols)

The interaction of this compound with various biomacromolecules is a critical aspect of its biological activity. The lipophilic nature of the trifluoromethoxyphenyl group suggests a propensity for interaction with hydrophobic pockets in proteins. Due to its aromatic character, the pyrrole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Computational studies on pyrrole and its halogenated derivatives have explored their interaction with DNA bases. nih.gov These studies indicate that pyrroles can act as electron donors in interactions with DNA bases, with a preference for thymine. nih.gov This suggests a potential for this compound to interact with nucleic acids, although the specific nature and strength of this interaction would be influenced by the 3-(trifluoromethoxy)phenyl substituent. High-throughput assays based on protein-induced fluorescence enhancement (PIFE) provide a means to quantitatively analyze such protein-nucleic acid interactions in vitro. nih.gov

Regarding interactions with thiols, studies on 1,2,4-triazole-3(5)-thiol reacting with N-arylmaleimides (which contain a pyrrole-2,5-dione structure) have shown that a thiol-ene click reaction can occur. mdpi.com This points to the possibility of covalent bond formation between the pyrrole ring of certain derivatives and thiol-containing biomolecules like cysteine residues in proteins, although this reactivity is highly dependent on the specific substituents on the pyrrole ring.

Insights into Anti-proliferative Mechanisms at the Cellular Level (In Vitro, Non-Clinical)

The anti-proliferative effects of various pyrrole-containing compounds have been demonstrated in a range of cancer cell lines. While specific data for this compound is limited, the mechanisms observed for related structures provide a strong indication of its potential cellular effects.

Halogenated pyrrolo[3,2-d]pyrimidines have been shown to exhibit anti-proliferative activity by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov Similarly, other pyrrolopyrimidine derivatives have been found to arrest HT-29 human colon cancer cells in the G2/M phase and induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases. nih.gov These compounds were also found to inhibit the Akt and ERK1/2 signaling pathways. nih.gov

The induction of apoptosis is a common mechanism for the anti-proliferative activity of pyrrole derivatives. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov The modulation of Bcl-2 family proteins, such as increasing the expression of pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins like BCL-XL, is a key feature of the intrinsic pathway. nih.gov Studies with other small molecules, such as furanodienone, have shown induction of G0/G1 phase arrest and apoptosis in human non-small cell lung cancer cells. mdpi.com

Table 3: Anti-proliferative Mechanisms of Related Pyrrole Derivatives in Cancer Cell Lines
Compound ClassCancer Cell LineObserved Cellular EffectUnderlying Mechanism
Halogenated Pyrrolo[3,2-d]pyrimidinesTriple negative breast cancer (MDA-MB-231)G2/M cell cycle arrest and apoptosis. nih.govCytotoxic mechanisms leading to programmed cell death. nih.gov
Pyrrolopyrimidine derivativesHuman colon cancer (HT-29)G2/M cell cycle arrest and apoptosis. nih.govModulation of Bcl-2 family proteins, caspase activation, and inhibition of Akt and ERK1/2 signaling. nih.gov
FuranodienoneHuman non-small cell lung cancer (A-549)G0/G1 phase arrest and apoptosis. mdpi.comInterference with the Wnt signaling pathway and induction of mitochondria-mediated apoptosis. mdpi.com

Mechanistic Basis of Antimicrobial Activity (Molecular and Cellular Mechanisms, Non-Clinical)

The inclusion of a trifluoromethyl or trifluoromethoxy group in a molecule often enhances its antimicrobial potency. nih.gov This is attributed to the electronegativity and steric effects of the trifluoromethyl group, which can modulate the molecule's interaction with biological targets. nih.gov Pyrrole derivatives themselves exhibit a broad spectrum of antimicrobial activity against various pathogens. nih.gov

A key mechanism of antibacterial action for some pyrrolamide compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov This leads to a disruption of DNA synthesis and ultimately bacterial cell death. Another mechanism observed for quaternary ammonium (B1175870) compounds containing a pyrrole moiety is the impairment of bacterial cell membrane permeability. mdpi.com This disruption of the cell membrane leads to leakage of cellular contents and loss of viability.

Furthermore, some pyrrole derivatives have been shown to inhibit biofilm formation, which is a critical factor in chronic infections and antibiotic resistance. mdpi.com The molecular mechanisms underlying this anti-biofilm activity are still under investigation but may involve interference with quorum sensing pathways or the production of extracellular polymeric substances that form the biofilm matrix. The broad range of inhibitory effects observed for some N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives suggests that they may have targets that affect global bacterial cell function.

Advanced Applications in Chemical Science and Technology Non Clinical

Application as Catalytic Ligands or Components in Organic Synthesis

While the pyrrole (B145914) ring is a core component of complex ligands in catalysis, such as in porphyrins, specific research detailing the application of 2-[3-(Trifluoromethoxy)phenyl]pyrrole as a distinct catalytic ligand or component in organic synthesis is not extensively documented in publicly available literature. However, broader research into pyrrole-based materials has shown their potential in catalysis. For instance, conjugated microporous polymers based on pyrrole have been developed as efficient and recyclable heterogeneous catalysts for base-catalyzed reactions like the Knoevenagel condensation, owing to the weakly basic nature of the pyrrole moieties which act as active sites. frontiersin.org

Utilization in Materials Science and Organic Electronics (e.g., Photoinitiators, Organic Solar Cells)

The application of this compound in materials science, particularly in the fields of photoinitiators and organic solar cells, is an area of potential but underexplored interest. Related compounds containing trifluoromethylphenyl-pyrrolo[3,2-b]pyrrole cores have been investigated as radical photoinitiators for visible light photopolymerization. aip.orgresearchgate.net These compounds demonstrate high photoinitiation ability, good thermal stability, and low migration in cured materials, making them suitable for applications like 3D printing and coatings. aip.orgresearchgate.netustc.edu.cn

In the realm of organic solar cells (OSCs), pyrrole-based structures are utilized as building blocks for non-fused acceptors to enhance light harvesting and improve photostability. nih.govresearchgate.net The electron-donating nature of the pyrrole ring makes it a valuable component in donor-acceptor type molecules for photovoltaic materials. researchgate.net While specific studies on this compound for these applications are not prominent, the advantageous electronic properties of the trifluoromethoxy group suggest it could be a valuable substituent for tuning the performance of organic electronic materials.

Development as Chemical Probes for Biological Research and Diagnostic Tools

The development of fluorescent probes is crucial for visualizing biological processes. Pyrrole-based structures have been successfully employed in the design of such probes. For example, medicinal chemistry efforts have focused on optimizing fluorescent pyrrole-based probes for targeting enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov The intrinsic fluorescence of some pyrrole derivatives can be modulated by substituents, allowing for the design of probes that respond to specific biological environments or targets. nih.gov However, specific research on the development and application of this compound as a chemical probe or diagnostic tool has not been identified in the available literature.

Contribution to Lead Identification and Optimization Strategies in Drug Discovery Research

The pyrrole nucleus is a widely explored scaffold in drug discovery, and the incorporation of trifluoromethoxy-phenyl groups is a recognized strategy for optimizing lead compounds. nih.gov This substituent can enhance metabolic stability and cell permeability.

Research into fluoroheterocyclic systems for therapeutic applications has led to the synthesis and investigation of compounds structurally related to this compound. A notable example is the synthesis of a series of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles . nih.govmdpi.com These multi-ring compounds were developed as part of a search for new anti-cancer agents, specifically for late-stage, androgen-independent prostate cancer. nih.gov The synthesis strategy involved a multi-step process, including the Paal-Knorr method for creating the central pyrrole ring. nih.gov

The presence of the trifluoromethoxyphenyl group is critical in these medicinal chemistry programs. The trifluoromethyl group, a related moiety, has been shown to significantly improve the in vitro activity of lead compounds in other therapeutic areas, such as in the development of TRPA1 antagonists. nih.gov The optimization of lead compounds is a pivotal challenge in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties while ensuring safety. nih.govconceptlifesciences.comspirochem.com The use of fluorinated phenyl-pyrrole motifs represents a key strategy in this iterative process of design, synthesis, and testing to develop new drug candidates. nih.gov

Below is a table detailing a synthesized compound closely related to the subject of this article, which was investigated for its potential biological activity.

Compound NameStructureSynthetic StrategyTherapeutic Area of Interest
(2-Oxo-2H-pyridin-1-yl)acetic acid 2-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-oxoethyl esterC₂₂H₁₉F₃N₂O₅Four-step synthesis starting from 4-trifluoromethoxyaniline, utilizing the Paal-Knorr reaction for pyrrole formation, followed by chloroacylation and heterocyclization. nih.govAnti-cancer (Prostate Cancer) nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyrroles is a cornerstone of organic chemistry, and future research will increasingly prioritize green and sustainable methods. semanticscholar.org Traditional methods like the Paal-Knorr synthesis are being updated with environmentally benign catalysts and conditions. nih.gov Key emerging directions include:

Catalytic Innovations : The development of novel catalytic systems is a major focus. For instance, iridium-catalyzed methodologies allow for the sustainable synthesis of pyrroles from renewable resources like secondary alcohols and amino alcohols. nih.gov Similarly, cobalt-catalyzed multicomponent synthesis is being explored using alcohols as a primary feedstock. researchgate.net

Green Chemistry Principles : There is a significant push to replace conventional solvents with safer alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. semanticscholar.org Techniques such as microwave-assisted synthesis, ultrasound activation, and mechanochemical activation (ball milling) are being employed to reduce reaction times, energy consumption, and waste generation. lucp.netmdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient, combining three or more reagents in a single operation, which improves atom economy. rsc.org These one-pot syntheses are particularly attractive for creating diverse libraries of pyrrole (B145914) derivatives for screening purposes.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for constructing pyrrole rings. nih.govrsc.org This method often proceeds under mild conditions and enables unique bond formations through radical-mediated pathways. chim.itacs.org

These sustainable approaches will be crucial for the efficient and environmentally responsible production of 2-[3-(trifluoromethoxy)phenyl]pyrrole and its derivatives on a larger scale.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in the design and discovery of new molecules. For compounds like this compound, in silico methods can predict properties and guide synthetic efforts, saving time and resources.

Future research will likely leverage:

Density Functional Theory (DFT) : DFT calculations are used to understand the electronic structure, reactivity, and thermodynamic parameters of molecules. researchgate.net This can help predict how the trifluoromethoxy group influences the properties of the pyrrole ring and its interactions with biological targets.

Molecular Docking and Simulation : These techniques are vital for drug discovery, allowing researchers to predict how a molecule will bind to a specific protein target. nih.gov For pyrrole derivatives, docking studies can identify key interactions in the active sites of enzymes like monoamine oxidase (MAO) or protein kinases, guiding the design of more potent and selective inhibitors. mdpi.comrsc.org

Predictive ADME Models : Computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are crucial for developing orally bioavailable drugs. uomustansiriyah.edu.iq These models help filter out candidates with poor pharmacokinetic profiles early in the discovery process. malvernpanalytical.com

The integration of these computational tools will accelerate the development of this compound-based compounds for specific applications by enabling a more rational design process. nih.gov

Design and Synthesis of Multifunctional Pyrrole-Based Molecular Systems

The pyrrole scaffold is a versatile platform for building complex molecules with multiple functionalities. biolmolchem.commdpi.com The unique properties of the trifluoromethoxy group can be harnessed to develop advanced, multifunctional systems.

Emerging trends in this area include:

Multi-Target Agents : In complex diseases like Alzheimer's or cancer, molecules that can interact with multiple biological targets simultaneously may offer superior therapeutic effects. mdpi.com The pyrrole scaffold can be decorated with different pharmacophores to create dual-acting inhibitors, for example, targeting both acetylcholinesterase (AChE) and MAO-B for Alzheimer's disease. mdpi.com

Theranostic Agents : Theranostics combines diagnostic imaging and therapy into a single agent. Pyrrole derivatives, particularly pyrrolopyrrole cyanines, are being developed as nanoparticles for near-infrared (NIR) fluorescence imaging and photothermal therapy (PTT) of cancer. nih.gov This allows for simultaneous visualization and treatment of tumors.

Scaffold-Based Synthesis : Modular, scaffold-based approaches, such as the Ugi four-component reaction, allow for the rapid synthesis of a diverse library of multifunctional molecules from a small set of starting materials. nih.gov This strategy can be used to create fluorescent probes that can also act as therapeutic agents by inducing pyroptosis in cancer cells. nih.gov

The ability to build multiple functions into a single molecule based on the this compound core opens up exciting possibilities in personalized medicine and advanced materials. nih.govnih.govmdpi.comresearchgate.net

Exploration of New Mechanistic Paradigms in Chemical Biology

Understanding the precise mechanism of action is fundamental to developing new drugs and chemical probes. Research into pyrrole derivatives is uncovering novel mechanistic pathways in both their synthesis and biological activity.

Future explorations will likely focus on:

Photocatalytic Mechanisms : The use of visible-light photoredox catalysis is not just a synthetic tool but also a subject of mechanistic study. nih.gov Reactions often proceed through radical cation or anion intermediates, enabling transformations that are difficult to achieve with traditional methods. rsc.orgchim.it Understanding these pathways allows for greater control over reaction outcomes.

Target Identification and Selectivity : A significant challenge in drug discovery is identifying the specific biological target of a bioactive compound. nih.gov Future research on this compound will involve efforts to pinpoint its molecular targets, which could range from kinases and enzymes to protein-protein interactions. rsc.org

Enzymatic Chemistry : The pyrrole ring is a core component of tetrapyrroles like heme and chlorophyll. oup.com Studying the enzymatic pathways involved in the biosynthesis and modification of these natural products can provide inspiration for new catalytic methods and reveal novel biological functions.

By delving into these new mechanistic paradigms, researchers can unlock the full potential of the this compound scaffold for creating highly targeted and effective molecules for a range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.